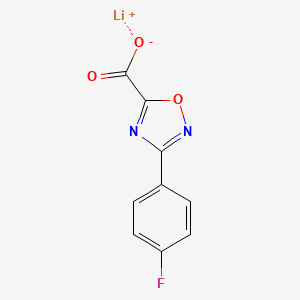
Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group and a lithium ion adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 4-fluorobenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorophenyl group or the oxadiazole ring, resulting in different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential probe in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The fluorophenyl group adds hydrophobic character, which can affect the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylate: Contains a methyl group instead of fluorine.
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylate: Features a nitro group in place of fluorine.
Uniqueness: The presence of the fluorine atom in Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate imparts unique electronic properties, such as increased electronegativity and stability, compared to its analogs. This makes it particularly valuable in applications requiring high reactivity and stability.
Biological Activity
Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 2680533-99-5) is a lithium salt of an oxadiazole derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C9H6FLiN2O3
- Molecular Weight : 214.08 g/mol
- Purity : ≥95%
Lithium salts have been studied for their role in modulating various biological pathways. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer activity. The proposed mechanisms include:
- Inhibition of Cancer Cell Proliferation : Oxadiazole derivatives have shown significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Targeting Specific Pathways : Recent studies suggest that compounds like this compound may inhibit the MDM2 protein, which negatively regulates the p53 tumor suppressor pathway, leading to enhanced apoptosis in cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
-
Cell Line Studies :
- A study evaluated the compound's activity against various cancer cell lines including HL-60 (leukemia) and UACC-62 (melanoma), reporting GI50 values indicating significant growth inhibition at sub-micromolar concentrations .
- Another study demonstrated that derivatives with similar structures exhibited high potency against multiple cancer types, suggesting a broad-spectrum anticancer activity .
- Case Studies :
Table 1: Summary of Anticancer Activity
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 3.52 | Apoptosis induction |
| UACC-62 (Melanoma) | 0.03 | MDM2 inhibition |
| T-47D (Breast) | 6.82 | Cell cycle arrest |
Additional Findings
Properties
Molecular Formula |
C9H4FLiN2O3 |
|---|---|
Molecular Weight |
214.1 g/mol |
IUPAC Name |
lithium;3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C9H5FN2O3.Li/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1 |
InChI Key |
RYWPTRRGGZEPTE-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















